molecular formula C17H16F3NO B5762174 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone

Cat. No. B5762174
M. Wt: 307.31 g/mol
InChI Key: YIDFWEYRUNAGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone, also known as 4-MMC or mephedrone, is a synthetic cathinone that has gained popularity as a recreational drug in recent years. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Scientific Research Applications

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been studied for its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. It has been found to have similar effects to traditional antidepressants, but with a faster onset of action. Additionally, it has been shown to have potential as a treatment for substance abuse disorders, particularly in the case of methamphetamine addiction.

Mechanism of Action

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone acts as a serotonin-norepinephrine-dopamine reuptake inhibitor, meaning it increases the levels of these neurotransmitters in the brain. This leads to feelings of euphoria and increased energy, which are the primary reasons for its recreational use. However, it also has potential therapeutic effects due to its ability to regulate mood and reduce anxiety.
Biochemical and Physiological Effects:
The use of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has been associated with a number of physiological and biochemical effects. These include increased heart rate and blood pressure, hyperthermia, and dehydration. It has also been shown to have neurotoxic effects, particularly in the case of chronic use.

Advantages and Limitations for Lab Experiments

1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone has a number of advantages for use in lab experiments, particularly in the study of neurotransmitter systems and their regulation. However, its recreational use and potential for abuse make it difficult to obtain and regulate, which can limit its use in research.

Future Directions

There are a number of potential future directions for research on 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone. These include further studies on its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, research on its neurotoxic effects and potential for abuse could lead to the development of safer alternatives for recreational use. Finally, studies on its mechanism of action could lead to the development of new drugs that target neurotransmitter systems in a more specific and effective way.

Synthesis Methods

The synthesis of 1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone involves the reaction of 4-methylpropiophenone with 3-(trifluoromethyl)phenyl magnesium bromide, followed by the addition of ammonium chloride. The resulting product is then purified through recrystallization. This method was first reported in 1929 by Saem de Burnaga Sanchez and has since been modified and improved upon.

properties

IUPAC Name

1-(4-methylphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO/c1-12-5-7-13(8-6-12)16(22)9-10-21-15-4-2-3-14(11-15)17(18,19)20/h2-8,11,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDFWEYRUNAGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylphenyl)-3-[3-(trifluoromethyl)anilino]propan-1-one

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